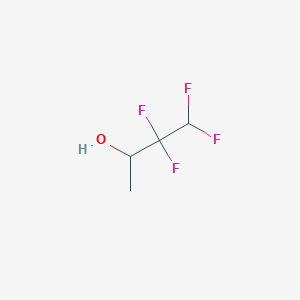

2-Butanol, 3,3,4,4-tetrafluoro-

Descripción general

Descripción

Synthesis of Fluorinated Compounds

The synthesis of fluorinated organic compounds has been a subject of interest due to their unique properties and applications. In the first study, a fluorinated epoxide derivative, specifically 2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane, was prepared through a nucleophilic substitution reaction. The starting materials included epichlorohydrin and 1,1,2,2-tetrahydroperfluoro-1-octanol. The subsequent ring-opening polymerization using boron trifluoride etherate as the initiator led to the formation of a polymer with a molecular weight of 1,400. The reaction conditions were optimized for temperature and time, and the structures were confirmed by 1H NMR and IR spectroscopy .

Molecular Structure Analysis

In the realm of molecular structure, the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by aromatic nucleophilic substitution. The reaction involved lithium dimesitylphosphide and hexafluorobenzene. The study also explored the oxidation and methylation of the phosphorus atoms, leading to bis(phosphoryl)benzene and bis(phosphonio)benzene derivatives. The molecular structures were confirmed by spectroscopic methods, including 19F NMR, and X-ray crystallography, which revealed large bond angles around the phosphorus atoms. Electrochemical measurements provided insights into the redox properties of these compounds .

Chemical Reactions Analysis

The reactivity of organolithium compounds was investigated through the synthesis of 2,3,4,5-tetrafluorophenyllithium from 1,2,3,4-tetrafluorobenzene using n-butyllithium. The organolithium intermediate exhibited diverse reactivity, engaging in reactions with water, carbon dioxide, and various chlorosilanes, mercuric chloride, and cuprous iodide. These reactions demonstrate the synthetic utility of the organolithium intermediate in creating a variety of functionalized compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms, which impart unique characteristics such as high thermal stability and chemical resistance. The studies mentioned provide a glimpse into these properties through the synthesis and characterization of complex fluorinated structures. The use of NMR and IR spectroscopy, along with X-ray crystallography, allowed for a detailed analysis of the compounds' properties. The electrochemical behavior of the bis(phosphino) derivatives further underscores the impact of fluorination on the chemical properties of organic molecules .

Aplicaciones Científicas De Investigación

Biofuel Potential and Production Techniques

Progress in Biofuel Production

The exploration of butanol, including derivatives like 2-butanol, as a renewable biofuel highlights its competitiveness against traditional fuels due to favorable properties such as higher energy content and lower volatility compared to ethanol. Studies have investigated butanol's combustion characteristics, engine performance, and exhaust emissions, suggesting it as a superior alternative for gasoline or diesel. The advancements in butanol production methods, including metabolic engineering and fermentation techniques, aim to enhance its viability as a second-generation biofuel (Jin et al., 2011).

Environmental Impact and Degradation

Microbial Degradation of Polyfluoroalkyl Chemicals

Research on the microbial degradation of polyfluoroalkyl chemicals, including those related to 2-butanol, 3,3,4,4-tetrafluoro-, has been comprehensive. These studies focus on understanding the environmental fate and effects of polyfluoroalkyl substances (PFAS), with emphasis on their biodegradability and transformation into perfluoroalkyl acids (PFAAs) through microbial processes. This research is crucial for evaluating the environmental impacts of PFAS and developing strategies for mitigating their persistence and toxicity (Liu & Avendaño, 2013).

Challenges in Biofuel Production from Non-native Hosts

Engineering Non-native Hosts for 1-Butanol Production

The genetic engineering of non-native hosts for the production of 1-butanol, including fluorinated derivatives, presents a promising avenue for biofuel production. Despite the potential benefits, challenges such as substrate utilization, cofactor imbalance, and efficient pathway integration hinder the industrial-scale production of 1-butanol in these engineered organisms. Research efforts are directed towards overcoming these obstacles through advanced genetic and metabolic engineering strategies, highlighting the ongoing pursuit of sustainable and efficient biofuel production technologies (Nawab et al., 2020).

Propiedades

IUPAC Name |

3,3,4,4-tetrafluorobutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F4O/c1-2(9)4(7,8)3(5)6/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMGUZUMWYWMKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880228 | |

| Record name | 3,3,4,4-Tetrafluoro-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butanol, 3,3,4,4-tetrafluoro- | |

CAS RN |

17425-25-1 | |

| Record name | 2-Butanol, 3,3,4,4-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017425251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC86107 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3,4,4-Tetrafluoro-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4-TETRAFLUORO-2-BUTANOL, TECH. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Nitrilotris(methylene)]trisphosphonic acid N-oxide](/img/structure/B107703.png)

![5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole](/img/structure/B107720.png)